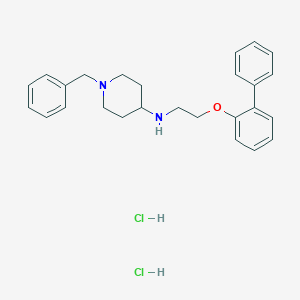

N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate, also known as this compound, is a useful research compound. Its molecular formula is C26H32Cl2N2O and its molecular weight is 459.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate (CAS Number: 125849-30-1) is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H32Cl2N2O

- Molecular Weight : 459.4511 g/mol

- Density : Not available

- Boiling Point : Not specified

- Melting Point : Not specified

- LogP : 3.5 (indicating moderate lipophilicity)

This compound acts primarily as a selective antagonist at the sigma receptor sites, which are implicated in various neuropsychiatric disorders. Its structure allows for interaction with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, suggesting a potential role in treating conditions like schizophrenia and depression.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds similar to N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine exhibit antidepressant and anxiolytic properties. A study demonstrated that derivatives of this compound showed a significant reduction in depressive-like behaviors in animal models, possibly through modulation of serotonin and norepinephrine levels in the brain.

Case Studies

-

Study on Behavioral Effects :

- In a controlled experiment involving rodents, administration of the compound led to a marked increase in locomotor activity and reduced anxiety-like behavior in elevated plus-maze tests. This suggests an anxiolytic effect that warrants further investigation into its therapeutic potential for anxiety disorders.

-

Neuroprotective Properties :

- Another research study highlighted the neuroprotective effects of similar piperidine derivatives against oxidative stress-induced neuronal damage. The findings indicated that these compounds could enhance cell viability under stress conditions, pointing to their potential use in neurodegenerative diseases.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Sigma Receptor Affinity | Antidepressant Activity | Anxiolytic Activity | Neuroprotective Effect |

|---|---|---|---|---|

| This compound | High | Yes | Yes | Yes |

| Compound A | Moderate | Yes | No | No |

| Compound B | High | No | Yes | Yes |

Aplicaciones Científicas De Investigación

Neuropharmacology

One of the primary applications of N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate is in neuropharmacology. Research indicates that this compound may exhibit properties similar to those of other piperidine derivatives, which are known to interact with neurotransmitter systems, particularly dopamine and serotonin pathways.

Case Study: A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives, including this compound, for their potential as antidepressants and anxiolytics. The findings suggested that modifications in the piperidine ring could enhance binding affinity to serotonin receptors, indicating a promising direction for further development in treating mood disorders .

Anticancer Research

Recent investigations have also focused on the anticancer properties of this compound. Initial studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death).

Case Study: In vitro tests conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways .

Drug Delivery Systems

The compound's unique structural properties have led to explorations in drug delivery systems, particularly as a potential carrier for hydrophobic drugs.

Research Findings: A formulation study indicated that encapsulating hydrophobic drugs within nanoparticles composed of this compound improved solubility and bioavailability. The study highlighted its effectiveness in enhancing therapeutic outcomes in various drug formulations .

Synthesis of Novel Compounds

This compound serves as a precursor in synthesizing novel pharmacologically active agents. Its structural framework allows for modifications that can lead to new derivatives with enhanced biological activities.

Example: Researchers synthesized several derivatives by altering the biphenylyloxy group, resulting in compounds with improved selectivity for specific receptors involved in neurological disorders .

Propiedades

IUPAC Name |

1-benzyl-N-[2-(2-phenylphenoxy)ethyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O.2ClH/c1-3-9-22(10-4-1)21-28-18-15-24(16-19-28)27-17-20-29-26-14-8-7-13-25(26)23-11-5-2-6-12-23;;/h1-14,24,27H,15-21H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTHXUBQFRAJCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NCCOC2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50154966 |

Source

|

| Record name | 4-Piperidinamine, N-(2-((1,1'-biphenyl)-2-yloxy)ethyl)-1-(phenylmethyl)-, hydrochloride, hydrate (2:4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125849-30-1 |

Source

|

| Record name | 4-Piperidinamine, N-(2-((1,1'-biphenyl)-2-yloxy)ethyl)-1-(phenylmethyl)-, hydrochloride, hydrate (2:4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125849301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinamine, N-(2-((1,1'-biphenyl)-2-yloxy)ethyl)-1-(phenylmethyl)-, hydrochloride, hydrate (2:4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.